Palasonin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11043-72-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI Key |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
Canonical SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonyms |
palasonin |
Origin of Product |
United States |
Structural Characterization and Elucidation of Palasonin
Comparative Structural Analysis with Cantharidin (B1668268)
Palasonin and cantharidin share a foundational chemical architecture, yet they are distinguished by a key structural difference. This relationship makes a comparative analysis essential for characterizing this compound.
This compound is the demethylated derivative of cantharidin, sometimes referred to as nor-cantharidin. researchgate.net Both compounds are built upon the same unique, angularly methylated 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.netwikipedia.org The primary differentiating feature is the absence of a methyl group at the 3-position in this compound, which is present in cantharidin. researchgate.net Despite this difference, their shared core structure establishes them as close chemical analogs. nih.govresearchgate.net This structural relationship is significant as both compounds have been identified in various blister beetle species, although they had never been reported to co-occur in the same organism until more recent studies. researchgate.netnih.gov
| Feature | This compound | Cantharidin |
|---|---|---|
| Core Skeleton | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride |
| Key Difference | Demethylated (lacks methyl groups at C2 and C3) | Contains two methyl groups at C2 and C3 |
| Chemical Class | Terpenoid | Terpenoid |
Gas chromatography-mass spectrometry (GC-MS) analyses reveal a close relationship in the fragmentation behavior of this compound and cantharidin. nih.govresearchgate.net When subjected to mass spectrometry, both molecules cleave into the same types of fragments. researchgate.net This similarity in fragmentation is expected due to their shared core oxabicyclo skeleton.
The two most prominent fragmentation pathways observed for both compounds are:
Path A: Cleavage leading to the formation of methyl-substituted furans. researchgate.net
Path B: Cleavage resulting in a methyl-substituted succinic acid anhydride. researchgate.net
The congruence of these fragmentation patterns provides strong evidence for the structural analogy between this compound and cantharidin. researchgate.net
| Fragmentation Path | Description of Resulting Fragments |
|---|---|
| Path A | Formation of methyl-substituted furans |
| Path B | Formation of methyl-substituted succinic acid anhydride |
Absolute Configuration Determination and Stereochemistry
This compound is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (S)-(-)-palasonin and (R)-(+)-palasonin. researchgate.netresearchgate.net The determination of the absolute configuration of these enantiomers has been accomplished through rigorous analytical methods. Different natural sources have been found to produce different enantiomers. For instance, the seeds of the Butea monosperma (previously Butea frondosa) tree produce (S)-(-)-palasonin with a high enantiomeric excess (>99% ee). nih.govresearchgate.net In contrast, various insects that contain this compound typically produce it with a low enantiomeric excess, with the (R)-(+)-enantiomer often being the predominant form. nih.govresearchgate.net
| Enantiomer | Common Natural Source | Typical Enantiomeric Excess (ee) |
|---|---|---|
| (S)-(-)-palasonin | Butea monosperma (Lam.) Kuntze Seeds | > 99% |
| (R)-(+)-palasonin | Insects (e.g., Meloid beetles) | Low (0-50%), (R)-enantiomer prevailing |
X-ray crystallography is a definitive method for determining the absolute configuration of chiral molecules. wikipedia.org The absolute stereochemistry of (S)-(-)-palasonin was unequivocally confirmed through single-crystal X-ray analysis. researchgate.net In a key study, the absolute configuration that had been previously suggested by indirect methods was confirmed by performing an X-ray crystal structure analysis on a derivative of this compound. nih.govresearchgate.net
This was achieved by reacting natural (S)-(-)-palasonin with a chiral amine, (S)-(-)-1-(4-nitrophenyl)-ethylamine. nih.govresearchgate.net The reaction produced a cyclic imide derivative whose rigid, crystalline structure was suitable for X-ray diffraction. The analysis of this derivative confirmed the initial assignment of the (S) configuration for the enantiomer sourced from Butea frondosa. nih.govresearchgate.net More recently, the single crystal structure of underivatized (S)-(-)-palasonin has also been reported, further cementing the understanding of its three-dimensional structure. researchgate.net
Prior to the definitive confirmation by X-ray crystallography, the absolute configuration of this compound was inferred using indirect chemical and spectroscopic methods. nih.govresearchgate.net A variety of spectroscopic techniques can be employed for chiral assignment. nih.gov These methods often involve the use of chiral auxiliaries or reagents that interact differently with each enantiomer, leading to distinguishable spectroscopic signals.
Common approaches for chiral assignment that are widely used in chemistry include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done using chiral derivatizing agents, which react with the enantiomers to form diastereomers that have distinct NMR spectra. nih.gov Chiral solvating agents can also be used to induce temporary diastereomeric interactions, causing observable differences in the NMR signals of the enantiomers.
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. nih.govvu.nl By comparing the experimental spectra to those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.
While the specific historical spectroscopic data used for the initial assignment of this compound's configuration are not detailed in recent literature, these methods represent the standard approaches that would have been used to first propose its stereochemistry. nih.govresearchgate.net
Biosynthesis of Palasonin in Biological Systems
Proposed Biosynthetic Pathways in Plants
In plants, specifically in Butea frondosa, (S)-(-)-palasonin is produced with high enantiomeric purity (> 99% ee) researchgate.netnih.gov. Although the precise mechanistic details of palasonin biosynthesis in plants are not fully elucidated, it is hypothesized that it might be derived from the cyclization of a previously demethylated 12-nor-farnesol researchgate.net. This suggests a pathway analogous to cantharidin (B1668268) biosynthesis, but with an early oxidative demethylation step of farnesol (B120207) or a farnesol-derived intermediate researchgate.net. No traces of cantharidin have been found alongside (S)-(-)-palasonin in Butea frondosa, supporting an independent biosynthetic route for this compound in this plant researchgate.net.
Elucidation of Biosynthetic Routes in Insects
This compound also occurs in various insect species, including meloid, clerid, and staphylinid beetles researchgate.netresearchgate.netnih.gov. Unlike the plant-derived form, insect-derived this compound typically exhibits low enantiomeric excess (ee), with the (R)-(+)-enantiomer often prevailing (0-50% ee) researchgate.netnih.gov.
The biosynthesis of this compound in insects is closely linked to the pathways involved in cantharidin production, as both compounds share a similar bicyclic anhydride (B1165640) skeleton researchgate.netmdpi.com. Farnesol, a sesquiterpene (C15), is a common biosynthetic precursor for norsesquiterpenes, including cantharidin and its related compounds like this compound researchgate.netfaidherbe.orgmdpi.com. Isotopic labeling experiments have demonstrated that farnesol is incorporated into cantharidin in insects like Lytta vesicatoria mdpi.com.
Two alternative routes have been envisaged for the origin of this compound in insects:
Oxidative Demethylation of Cantharidin : this compound might be formed directly through the oxidative demethylation of cantharidin researchgate.netscielo.brresearchgate.netscielo.brumz.ac.ir. This suggests that this compound could be a metabolite or degradation product of cantharidin.
Cyclization of Demethylated Farnesol : Alternatively, this compound could be derived from the cyclization of a previously demethylated 12-nor-farnesol, similar to the proposed plant pathway researchgate.netscielo.brresearchgate.netscielo.br. This implies a direct synthesis from a modified sesquiterpene precursor.
Terpenoids, including sesquiterpenes like farnesol, are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway kegg.jplibretexts.orgmdpi.comnih.govjmb.or.kr. In higher plants, the MVA pathway, predominantly operating in the cytoplasm and endoplasmic reticulum, is responsible for the synthesis of sesquiterpenes, triterpenes, and sterols kegg.jplibretexts.orgmdpi.comnih.gov. The MEP pathway, located in plastids, typically produces monoterpenes, diterpenes, and carotenoids kegg.jplibretexts.orgmdpi.comnih.govjmb.or.kr.
While the exact pathway for this compound itself is not fully detailed, studies on cantharidin biosynthesis in insects, which shares precursors with this compound, have postulated that its biosynthesis proceeds most likely through the MVA pathway mdpi.com. Genetic studies on cantharidin biosynthesis in Hycleus cichorii and Hycleus phaleratus identified 19 genes belonging to the MVA pathway, with farnesol dehydrogenase expressing the highest number of copies mdpi.com. This strongly implicates the MVA pathway in providing the sesquiterpene backbone (farnesol) that serves as a precursor for both cantharidin and, by extension, this compound in insects.
Although specific enzymes directly responsible for this compound formation are not extensively characterized, the biosynthesis of related terpenoids involves various enzyme classes. For cantharidin biosynthesis, oxygenases involved in insect juvenile hormone synthesis are implicated in the oxygenation of C-H bonds and olefin epoxidation in farnesol mdpi.com. Given the structural similarity between this compound and cantharidin, it is plausible that similar enzymatic machinery, potentially including oxygenases or demethylases, would be involved in converting farnesol or cantharidin into this compound researchgate.netscielo.brresearchgate.netscielo.br.
Research on the detoxification of (S)-(-)-palasonin in Plutella xylostella (diamondback moth) has shown that detoxification enzymes, particularly glutathione (B108866) S-transferases (GSTs) and cytochrome P450s, are involved in its metabolism researchgate.netnih.gov. While these enzymes are primarily associated with detoxification, their activity highlights the metabolic interactions of this compound within biological systems and suggests potential enzymatic transformations it undergoes.
In blister beetles, the origin of cantharidin-related compounds (CRCs), including this compound, can involve both independent synthesis and acquisition. While cantharidin is often transferred from males to females during mating for egg protection, the situation for this compound differs faidherbe.orgscielo.brscielo.brumz.ac.irresearchgate.net.
Studies on Hycleus scabiosae blister beetles revealed that this compound and palasoninimide were found in virgin and mated females but not in males, indicating that these CRCs are not transferred from males to females in the same manner as cantharidin scielo.brscielo.brresearchgate.netscielo.br. This provides strong evidence that female H. scabiosae are capable of actively synthesizing this compound independently scielo.brscielo.br. Furthermore, the observation that female this compound reserves are considerably reduced after oviposition but gradually restored suggests active de novo synthesis in the female body researchgate.netscielo.brscielo.br. The low enantiomeric excess of insect-derived this compound, contrasting with the high purity of plant-derived (S)-(-)-palasonin, further supports the notion of independent synthesis in insects rather than uptake from unknown plant sources scielo.brresearchgate.netnih.gov.
Table 1: this compound and Palasoninimide Content in Hycleus scabiosae Females and Eggs scielo.brscielo.brscielo.br
| Compound | Virgin Females (ng/mg dry weight) | Mated Females (ng/mg dry weight) | Eggs (ng/mg) |
| This compound | 21.69 | 17.49 | 5.61 |
| Palasoninimide | 14.62 | 9.17 | 7.69 |
Table 2: Transfer of Cantharidin-Related Compounds to Egg Mass in Hycleus scabiosae Females scielo.brscielo.brresearchgate.netscielo.br
| Compound | Amount incorporated per egg mass (ng) | % of maternal content transferred |
| Cantharidin | 38.5 | 0.34% |
| This compound | 196.35 | 91.82% |
| Palasoninimide | 269.15 | 96.70% |
Chemical Synthesis and Derivatization Strategies for Palasonin
Total Synthesis Approaches for Racemic Palasonin
The total synthesis of racemic this compound has been achieved through several strategies. One notable approach involved a nine-step synthesis starting from α-methoxycarbonylmaleic anhydride (B1165640). uni.lu Another significant method for the large-scale synthesis of (±)-palasonin utilizes high-pressure Diels-Alder reactions. wikidata.org Research by Dauben, Lam, and Guo has also contributed to the total synthesis of both (-)-palasonin and (+)-palasonin. wikipedia.orgfishersci.no
High-pressure Diels-Alder cycloaddition reactions represent a crucial methodology in the total synthesis of racemic this compound. These reactions, often conducted at pressures ranging from 8 to 15 kbar, significantly accelerate the cycloaddition process. wikidata.orgthegoodscentscompany.comsarchemlabs.comscienceopen.comthegoodscentscompany.com A common strategy involves the direct cycloaddition of furan (B31954) with anhydrides such as citraconic anhydride or dimethylmaleic anhydride, followed by hydrogenation of the resulting adducts to yield this compound analogues. wikidata.org
Following the total synthesis of racemic this compound, the separation of its enantiomers is a critical step to obtain the desired optically pure forms. The resolution of racemic mixtures into their individual enantiomers is typically achieved by converting them into diastereomeric derivatives. guidechem.comcenmed.comfishersci.comamericanelements.com These diastereomers possess distinct physical properties, such as differing solubilities, which allows for their separation, often through conventional crystallization techniques. guidechem.comfishersci.comamericanelements.comwikidata.org In the context of this compound, the racemic mixture has been successfully resolved by forming amides using two equivalents of (S)-(-)-α-methylbenzylamine. wikidata.org Once separated, the pure enantiomers can be regenerated by cleaving the resolving agent. fishersci.comamericanelements.comwikidata.org
Enantioselective Synthesis of this compound Isomers
While racemic synthesis followed by resolution provides access to both enantiomers, enantioselective synthesis aims to directly produce a single enantiomer with high purity. The natural (S)-(-)-palasonin, isolated from Butea frondosa, exhibits a high enantiomeric excess (typically greater than 99% ee), whereas this compound produced by insects often shows a lower enantiomeric excess, with the (R)-(+)-enantiomer sometimes predominating (0-50% ee). wikipedia.orgnih.gov The work on the total synthesis of both (-)-palasonin and (+)-palasonin by Dauben and co-workers suggests the development of enantioselective routes or highly efficient resolution methods to achieve this. wikipedia.orgfishersci.no Although specific details for an asymmetric synthesis of this compound are not extensively detailed in the provided search results, the broader field of enantioselective synthesis employs chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions.
Synthetic Modifications and Derivatization Reactions of this compound
This compound's chemical structure allows for various synthetic modifications and derivatization reactions, which are useful for structural elucidation, biological studies, or the creation of new compounds.
A characteristic derivatization reaction of this compound involves its facile reaction with primary amines to yield crystalline cyclic imides. wikipedia.orgnih.gov This reaction is a well-established method for forming imide functionalities, typically involving the reaction of cyclic anhydrides (like this compound, which is an anhydride) with primary amines. The process often proceeds via the formation of an amic acid intermediate, which then undergoes cyclization. ontosight.aifishersci.co.uk A naturally occurring example of such a derivative is the cyclic imide formed between this compound and (S)-(-)-phenylalanine. wikipedia.org Modern methodologies, such as the use of ammonium (B1175870) persulfate–dimethyl sulfoxide (B87167) (APS–DMSO), offer efficient one-pot processes for the synthesis of various cyclic imides from primary amines and cyclic anhydrides. fishersci.co.uk
Analytical derivatization techniques are crucial for enhancing the detectability and improving the chromatographic performance of this compound and its related compounds in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). cdutcm.edu.cn These methodologies involve chemically modifying the analyte to introduce functional groups that are more amenable to detection or separation. Common derivatization reactions include silylation, acetylation, or methylation for GC/MS analysis. cdutcm.edu.cn For LC/MS, reagents like dansyl chloride or FMOC (fluorenylmethyloxycarbonyl chloride) are frequently employed. cdutcm.edu.cn Automated derivatization systems are increasingly utilized to ensure high reproducibility and throughput in analytical workflows. cdutcm.edu.cn In the context of cantharidin-related compounds, derivatization with reagents like 1,3-propanedithiol (B87085) (PDT) has been used for GC-MS analysis. The formation of cyclic imides from this compound with primary amines, as discussed in Section 4.3.1, can also serve as a method for analytical derivatization, particularly for structural confirmation via techniques like X-ray crystallography. wikipedia.orgnih.gov
Mechanistic Studies of Palasonin S Biological Activities
Research on Anthelmintic Mechanisms
Biochemical studies on the roundworm Ascaridia galli have revealed that palasonin's anthelmintic action is likely multifaceted, targeting critical physiological pathways necessary for the parasite's survival. The primary mechanisms appear to involve the disruption of energy production and the alteration of motor activity. nih.govnih.gov
This compound has been shown to significantly disrupt the energy-generating mechanisms of A. galli. This interference with the parasite's energy metabolism is a key aspect of its anthelmintic activity. nih.govnih.gov
Studies have demonstrated that this compound inhibits the uptake of glucose by A. galli. This action curtails the parasite's primary source of energy, as helminths are heavily dependent on host glucose for their metabolic needs. By blocking glucose absorption, this compound effectively initiates a state of starvation in the parasite. nih.govnih.gov
In conjunction with inhibiting glucose uptake, this compound has been observed to deplete the glycogen reserves within A. galli. Even when glucose is present in the experimental environment, the compound's effects lead to a reduction in these vital energy stores, further compromising the parasite's metabolic capabilities. nih.govnih.gov
A significant indicator of this compound's impact on energy metabolism is the observed increase in lactic acid production in parasites exposed to the compound. nih.govnih.gov This accumulation of lactic acid suggests an inhibition of adenosine triphosphate (ATP) production, the primary energy currency of the cell. The disruption of these fundamental energy-producing pathways is a critical component of this compound's anthelmintic effect. nih.govnih.govnih.gov
**Table 1: Effects of this compound on Energy Metabolism in *Ascaridia galli***
| Parameter | Observation | Implication |
|---|---|---|
| Glucose Uptake | Inhibited | Reduced availability of primary energy source. |
| Glycogen Content | Depleted | Depletion of stored energy reserves. |
| Lactic Acid | Significantly Increased | Suggests inhibition of ATP production. |
In addition to its metabolic effects, this compound also appears to alter the motor activity of A. galli. Research has shown that this compound significantly inhibits the frequency and magnitude of the parasite's spontaneous contractions. Following a 20-hour incubation period with this compound, a significant inhibition in the gross visual motility of A. galli was also noted. This suggests that the compound may induce a paralytic effect, contributing to the expulsion of the parasite from the host.
Interestingly, while this compound inhibits spontaneous movement, it has been found to potentiate the spasmogenic effect of acetylcholine (ACh) on toad rectus abdominis muscle, a common model for studying neuromuscular activity. However, it does not have any effect on the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This indicates that this compound's influence on neuromuscular function is not due to the inhibition of AChE but may involve a direct or indirect interaction with cholinergic receptors.
The precise molecular targets of this compound within the parasite have not been definitively elucidated in the reviewed literature. However, the observed biological effects provide strong indications of its likely interactions. The potentiation of acetylcholine-induced muscle spasms, coupled with the lack of acetylcholinesterase inhibition, suggests that this compound may interact with postsynaptic elements of the neuromuscular junction.
It is plausible that this compound acts as a modulator of acetylcholine receptors on the parasite's muscle cells. This could involve direct binding to the receptors at a site distinct from acetylcholine (an allosteric site), which enhances the receptor's response to the neurotransmitter. Such an interaction would lead to a state of spastic paralysis in the worm, consistent with the observed inhibition of spontaneous motility. Further research, such as receptor binding assays and molecular docking studies, would be necessary to confirm the specific molecular targets and the nature of these interactions.
Molecular Interactions with Key Parasitic Targets
Binding Affinity to Glutamate Dehydrogenase (GDH)
Current scientific literature does not provide specific data regarding the binding affinity of this compound to Glutamate Dehydrogenase (GDH). Mechanistic studies detailing this particular interaction have not been published.
Association with Tubulin and Microtubule Dynamics
There is no available research detailing the association of this compound with tubulin or its effects on the dynamics of microtubule assembly and disassembly.
As no studies have confirmed the binding of this compound to tubulin, the specific intradimer binding sites on the αβ-tubulin heterodimer for this compound have not been identified.
Research on Insecticidal Mechanisms
Inhibition of Serine/Threonine Protein Phosphatase Type 5 (PP5c)
Research has identified Serine/Threonine Protein Phosphatase Type 5 (PP5c) as a crucial molecular target for this compound's insecticidal action. Studies have demonstrated that (S)-(-)-palasonin exerts a direct inhibitory effect on PP5c. researchgate.net The potent correlation between this inhibition and its toxicity to insects suggests that disruption of PP5c function is a primary mechanism behind this compound's insecticidal properties. researchgate.net
The inhibitory concentration has been quantified, providing a measure of its potency against this enzyme. researchgate.net
Table 1: Inhibitory Effect of (S)-(-)-palasonin on PP5c
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| (S)-(-)-palasonin | Serine/Threonine Protein Phosphatase Type 5 (PP5c) | 1.79 μM |
Data sourced from research on the biological activity of (S)-(-)-palasonin. researchgate.net
Interactions with Insect Detoxification Systems
Glutathione (B108866) S-Transferases (GSTs), a major family of detoxification enzymes, have been shown to play a significant role in the metabolism of this compound in insects such as Plutella xylostella. nih.govresearchgate.net Exposure to (S)-(−)-palasonin leads to a notable increase in GST activity within the insect. nih.govresearchgate.net This is accompanied by the upregulation of the majority of genes encoding for these enzymes; in one study, 19 out of 20 GST genes were significantly upregulated following exposure to the compound. nih.govnih.gov
Further in vitro experiments have confirmed a direct interaction, showing that (S)-(−)-palasonin can competitively bind to GSTs. researchgate.netnih.gov This binding is a key indicator of the enzymes' role in detoxification. nih.gov Specific recombinant GSTs from P. xylostella have demonstrated the ability to directly metabolize (S)-(−)-palasonin. nih.govresearchgate.net Among the tested enzymes, GSTd1, GSTd2, GSTs1, and GSTs2 were all capable of this metabolic activity, with GSTs1 showing the highest efficiency. nih.gov
Table 2: Metabolic Rate of (S)-(−)-palasonin by Specific GST Isoenzymes
| GST Isoenzyme | Metabolic Rate (%) |
|---|---|
| GSTd1 | 78.33% |
| GSTd2 | 79.37% |
| GSTs1 | 80.59% |
| GSTs2 | 37.30% |
Metabolic rates observed after a 3-hour in vitro reaction. Data sourced from Fan et al., 2022.
This metabolic detoxification pathway is considered an important mechanism through which insects may develop resistance to this compound. researchgate.netmdpi.com
Table 3: List of Compounds
| Compound Name |
|---|
| (S)-(-)-palasonin |
| This compound |
Enzyme Activity Modulation and Gene Expression
The biological activity of this compound is intrinsically linked to its ability to modulate the activity and expression of key detoxification enzymes within insects. The primary defense mechanism insects employ against xenobiotics, such as botanical insecticides, involves a suite of enzymes, principally Glutathione S-Transferases (GSTs), Cytochrome P450 monooxygenases (CYP450s), and Carboxylesterases (CarEs). Research into this compound's mode of action has revealed significant interactions with these enzymatic systems, particularly in the diamondback moth, Plutella xylostella.
Studies have demonstrated that exposure to (S)-(−)-palasonin leads to a significant increase in GST enzyme activity in P. xylostella. This induction of enzymatic activity is a clear indication that the insect's metabolic machinery recognizes this compound as a foreign compound and attempts to neutralize and eliminate it. The increased activity suggests that GSTs are directly involved in the detoxification process of this compound.
This physiological response is underpinned by changes at the genetic level. Transcriptional analysis in P. xylostella following treatment with (S)-(−)-palasonin has shown a substantial upregulation of genes encoding for GSTs. Specifically, the expression levels of 19 out of 20 GST genes were found to be significantly increased. nih.gov This broad upregulation across the GST gene family highlights a comprehensive genomic response to the presence of this compound, indicating that multiple GST isozymes may play a role in its metabolism.
Further in vitro experiments have elucidated the direct metabolic action of specific GSTs on this compound. Four specific GST proteins (GSTd1, GSTd2, GSTs1, and GSTs2) have been shown to metabolize (S)-(−)-palasonin. The metabolic rates vary among these proteins, with GSTs1 exhibiting the highest efficiency. This demonstrates a direct enzymatic breakdown of the compound, confirming the role of GSTs in the detoxification pathway.
While the most detailed research has focused on GSTs, there is also evidence suggesting the involvement of Cytochrome P450 enzymes. In a field-collected strain of P. xylostella that exhibited low-level resistance to this compound, the baseline activity of both GST and P450 enzymes was found to be significantly higher than in susceptible strains. This suggests that an enhanced P450-mediated metabolism could also contribute to the detoxification of this compound, likely working in concert with GSTs.
The table below summarizes the observed modulation of detoxification enzyme activity and gene expression in Plutella xylostella upon exposure to (S)-(−)-palasonin.
| Enzyme Family | Observed Effect on Activity | Gene Expression Modulation | Specific Enzymes Implicated |
| Glutathione S-Transferases (GSTs) | Significantly increased | Upregulation of 19 out of 20 genes | GSTd1, GSTd2, GSTs1, GSTs2 |
| Cytochrome P450s (CYP450s) | Higher baseline activity in a field strain with low-level resistance | Not directly determined | Not specified |
| Carboxylesterases (CarEs) | No direct modulation data available | Not directly determined | Not applicable |
Efficacy Against Resistant Insect Strains
A critical aspect of evaluating any insecticidal compound is its effectiveness against insect populations that have already developed resistance to other chemical insecticides. The phenomenon of cross-resistance, where resistance to one insecticide confers resistance to another, often through shared detoxification pathways, is a significant challenge in pest management.
Research on (S)-(−)-palasonin indicates that its efficacy can be compromised in insect strains with a history of exposure to other insecticides, even if they have never encountered this compound itself. This suggests a metabolic cross-resistance mechanism. A study on a field-collected strain of Plutella xylostella provides a clear example. This particular strain, despite having no prior exposure to (S)-(−)-palasonin, exhibited a 9.47-fold higher level of resistance to the compound compared to a susceptible laboratory strain. nih.gov
This pre-existing resistance is strongly linked to the metabolic fortitude of the field strain. The primary mechanism of insect resistance to many conventional insecticides is the enhanced ability to metabolize and detoxify these chemicals. nih.gov This is often achieved through the increased activity and expression of detoxification enzymes like GSTs and CYP450s. The observation that the this compound-resistant field strain of P. xylostella had elevated levels of these enzymes suggests that the same metabolic pathways used to combat other insecticides are also effective in breaking down this compound.
Therefore, the efficacy of this compound is likely to be lower in wild insect populations that have been subjected to significant insecticide pressure. Strains that have developed robust detoxification systems to survive exposure to pyrethroids, organophosphates, or other classes of insecticides may inherently possess a degree of resistance to this compound. The detoxification enzymes in these resistant strains are not specific to a single chemical structure and can often act on a broader range of substrates, including novel botanical compounds like this compound.
The table below details the findings regarding this compound's efficacy against a field-resistant strain of Plutella xylostella.
| Insect Strain | Prior Exposure to this compound | Resistance Ratio (Compared to Susceptible Strain) | Implied Mechanism |
| Field-Collected P. xylostella | No | 9.47-fold | Metabolic Cross-Resistance (Elevated GST and P450 activity) |
This evidence underscores the importance of considering the resistance history of a target pest population when considering the use of this compound. While it may be effective against susceptible populations, its utility in an integrated pest management (IPM) program will depend on the prevalence and nature of existing resistance mechanisms in the field.
Structure Activity Relationship Sar of Palasonin and Its Analogs
Elucidating Key Structural Moieties for Biological Activity
Research indicates that the anhydride (B1165640) moiety is a crucial structural feature for the biological activity of palasonin, particularly its protein phosphatase inhibitory effects nih.govnih.gov. Studies comparing this compound with its parent compound, cantharidin (B1668268), highlight the importance of the C-11 methyl group found in cantharidin for its interaction with protein phosphatases (PP1 and PP2A) nih.gov. This compound, being a mono-demethylated analog of cantharidin, exhibits different potencies in inhibiting these phosphatases, suggesting that the presence or absence of this methyl group significantly influences binding affinity and, consequently, biological activity nih.gov.
Furthermore, alterations to the anhydride moiety, such as changing it to a 1,2-dicarboxylic acid unit or a lactone unit, have been shown to weaken or abolish the activity, respectively nih.gov. This underscores the critical role of the intact cyclic anhydride in mediating this compound's effects.
Influence of Stereochemistry on Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in the biological activity of many compounds, including this compound academie-sciences.frrotachrom.comnumberanalytics.com. This compound exists as enantiomers, specifically (S)-(-)-palasonin and (R)-(+)-palasonin nih.govmdpi.comusta.edu.coresearchgate.netbiomolther.org. While (S)-(-)-palasonin has been isolated from the seeds of the plant Butea frondosa, both enantiomers have been found in certain blister beetle species, albeit with varying enantiomeric excesses nih.govmdpi.comusta.edu.coresearchgate.net.
The biological activity of these enantiomers can differ significantly. For instance, (S)-(-)-palasonin has been reported to exhibit insecticidal activity and inhibitory effects on serine/threonine protein phosphatase type 5 (PP5c) researchgate.net. The specific stereochemical configuration is often critical for a molecule to interact effectively with chiral biological targets, such as enzymes and receptors academie-sciences.frrotachrom.comnumberanalytics.com. This means that one enantiomer might be therapeutically active, while the other could be less active or even inactive, or possess different biological profiles academie-sciences.frnumberanalytics.commdpi.com. The total synthesis of both (-)-palasonin and (+)-palasonin has allowed for comparative studies to elucidate the precise influence of their stereochemistry on their biological properties usta.edu.coacs.orgacs.org.
Comparative SAR Studies with Cantharidin and Synthetic Derivatives
Comparative SAR studies between this compound and cantharidin, along with their synthetic derivatives, have provided valuable insights into the structural requirements for their protein phosphatase inhibitory and other biological activities nih.govnih.govsci-hub.seamazonaws.com. Cantharidin is a well-known potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) nih.govsci-hub.senih.gov. This compound, a demethylated analog of cantharidin, also inhibits PP1 and PP2A, but with different potencies nih.govsci-hub.se.
Table 1: Comparative Inhibition of Protein Phosphatases by Cantharidin and (S)-Palasonin nih.govsci-hub.se
| Compound | IC50 for PP1 (µM) | IC50 for PP2A (µM) |
| Cantharidin | 0.04 - 0.7 | 0.04 - 0.7 |
| (S)-Palasonin | 0.04 - 0.7 | 0.04 - 0.7 |
Note: Specific IC50 values may vary slightly depending on the assay conditions and source. The table indicates that both compounds inhibit PP1 and PP2A within a similar micromolar range.
The difference in the C-11 methyl group between cantharidin and this compound is a key structural variation that impacts their interaction with protein phosphatases nih.gov. Synthetic modifications of cantharidin and this compound have been explored to develop derivatives with improved antitumor potential and reduced toxicity nih.govusta.edu.cosci-hub.se. For example, changing the anhydride moiety to a dicarboxylic acid unit can lead to reduced toxicity, although often with a decrease in potency against cancer cells and PP inhibition nih.gov. Conversely, altering the anhydride group to a lactone unit can abolish these activities nih.gov. These studies collectively emphasize the critical role of the cyclic anhydride core and specific methyl substitutions in determining the biological profile of this compound and its related compounds.
Advanced Analytical Methodologies for Palasonin Research
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool in the analysis of palasonin, enabling its isolation and identification from plant and insect sources.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and frequently used method for the detection and analysis of this compound, particularly due to its volatility and thermal stability. scielo.br This technique is highly sensitive and provides high resolution, which is crucial for analyzing substances from biological samples with minimal preparation. scielo.br
In GC/MS analysis, this compound is identified by its characteristic fragmentation pattern upon electron impact ionization. Key fragments observed in the mass spectrum of this compound include a base peak at m/z 82 and another significant peak at m/z 114, with the molecular ion peak (M+) at m/z 182. tums.ac.ir This fragmentation is similar to that of its structural analog, cantharidin (B1668268), which also produces characteristic fragments that help in its identification. researchgate.netscite.ai GC/MS has been instrumental in identifying this compound in various insect species, including those from the Meloidae family. scielo.brnih.govembrapa.br
Table 1: Characteristic Mass Spectrometry Fragments for this compound and Related Compounds
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Source |
|---|---|---|---|
| This compound | 182 | 82, 114 | tums.ac.ir |
| Cantharidin | 196 | 96, 128 | tums.ac.irscite.ai |
This table is interactive. You can sort and filter the data.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable techniques for the analysis of extracts from Butea monosperma, the primary plant source of this compound. colab.wsembrapa.brgoogle.comresearchgate.net While not always used for the direct analysis of isolated this compound, these methods are crucial for separating various phytochemicals present in the plant extracts, including flavonoids and other compounds that may be present alongside this compound. researchgate.netresearchgate.netdokumen.pub
Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC/PDA) has been developed and validated for the quantification of marker compounds in Butea monosperma dye powder, demonstrating the utility of liquid chromatographic techniques in the quality control of products derived from this plant. acs.orgnih.govresearchgate.net HPTLC methods have also been developed for the fingerprinting and standardization of herbal drugs containing constituents from Butea monosperma. arabjchem.orgphcogj.comresearchgate.net
This compound exists as two enantiomers, (R)-(+)-palasonin and (S)-(-)-palasonin. The enantiomeric composition of this compound can differ depending on its source. For instance, this compound from Butea frondosa is primarily the (S)-(-)-enantiomer with a high enantiomeric excess (>99% ee). nih.gov In contrast, this compound found in insects often has a low enantiomeric excess, with the (R)-(+)-enantiomer being more prevalent (0-50% ee). nih.gov
The separation of these enantiomers is achieved using enantioselective gas chromatography with chiral stationary phases, such as modified cyclodextrins (e.g., Lipodex E). uni-bayreuth.deresearchgate.net This technique is essential for determining the enantiomeric ratio of this compound in different biological samples, which can provide insights into its biosynthetic pathways and ecological roles. nih.govresearchgate.net However, it has been noted that enantiomeric separation can be challenging if the stereogenic center is distant from a functional group. uni-bayreuth.deepdf.pub
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of isolated this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. The NMR spectrum of this compound is noted for its relative simplicity. tums.ac.ir However, at lower frequencies (e.g., 90 MHz), the small difference in the chemical shifts of the exo and endo hydrogen signals can make it difficult to assign these signals to specific hydrogen atoms. tums.ac.ir The geminal and vicinal coupling constants have also been reported to be too small for accurate observation at this frequency. tums.ac.ir Despite these challenges, NMR remains a critical tool for the structural characterization of this compound and its derivatives. researchgate.netacs.orguni-konstanz.de
Fourier-Transform Infrared (FT/IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The FT/IR spectrum of compounds isolated from Butea monosperma, including this compound, has been characterized. researchgate.netacs.orgnih.gov The presence of characteristic absorption bands corresponding to specific functional groups confirms the chemical structure of the compound. For related compounds from the same plant source, characteristic bands for carbonyl and hydroxyl groups have been reported, which aids in the structural analysis of this compound. acs.orgnih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Allophanic acid |
| Butrin |
| Cantharidin |
| Cantharidinimide |
| Isobutrin |
| This compound |
| (R)-(+)-palasonin |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has emerged as a pivotal analytical tool in the study of natural products, offering unparalleled sensitivity and structural information from minute sample quantities. In this compound research, MS-based methodologies are indispensable for structural confirmation, metabolite identification, and elucidation of its biosynthetic origins. The ability to couple mass spectrometers with chromatographic systems, such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), allows for the separation and analysis of this compound from complex biological matrices. In GC-MS analysis, this compound exhibits a characteristic fragmentation pattern under electron ionization (EI), with major fragments observed at a mass-to-charge ratio (m/z) of 114 and 82. umz.ac.irscielo.br These ions are indicative of the core butenolide structure and are crucial for its identification. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Metabolite Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds, such as the metabolites of this compound. nih.gov This method involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov
While specific studies on the comprehensive metabolite profile of this compound using MS/MS are not extensively documented, the technique's application can be projected based on common metabolic pathways and the known fragmentation of the butenolide scaffold. nih.govresearchgate.net Putative metabolic transformations of this compound could include hydroxylation, reduction, or hydrolysis of the lactone ring. These modifications would result in a predictable mass shift of the precursor ion. Subsequent MS/MS analysis of these modified precursor ions would yield product ions that can pinpoint the site of metabolic modification.
For instance, a hydroxylation event would increase the mass of the this compound precursor ion by 16 Da. The fragmentation of this new ion would likely still produce the core fragments at m/z 82 and 114, but other fragments may show a +16 Da shift, indicating the hydroxyl group's location on a specific part of the fragmented molecule. This approach allows researchers to piece together the structure of novel metabolites. researchgate.net
Table 1: Proposed MS/MS Fragmentation for Hypothetical this compound Metabolites
| Compound | Precursor Ion (m/z) [M+H]⁺ | Proposed Metabolic Transformation | Key Product Ions (m/z) | Interpretation of Fragmentation |
| This compound | 183 | Parent Compound | 114, 82 | Cleavage yielding methyl-substituted succinic anhydride (B1165640) and methyl-substituted furan (B31954) fragments. umz.ac.irresearchgate.net |
| Hydroxy-Palasonin | 199 | Hydroxylation (+16 Da) | 130, 114, 98, 82 | Retention of core fragments; appearance of hydroxylated fragments (e.g., m/z 130, 98) indicating modification on one of the rings. |
| Dihydro-Palasonin | 185 | Reduction (+2 Da) | 116, 114, 84, 82 | Shift in fragment masses corresponding to the saturation of a double bond within the fragmented moieties. |
| This compound Diol | 201 | Hydrolysis of Lactone Ring (+18 Da) | 183, 165 | Loss of water from the protonated molecule; fragments indicating an open-ring structure. |
Isotopic Labeling Techniques for Biosynthesis Tracing (e.g., Deuterated Analogs)
Isotopic labeling is a definitive technique used to trace the biosynthetic pathway of natural products. nih.gov This method involves feeding a living system (such as the plant Butea monosperma) with precursors enriched with stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)). nih.govnih.gov The organism then utilizes these labeled precursors in its metabolic pathways to synthesize the compound of interest. By analyzing the final product with mass spectrometry, researchers can determine the position and extent of isotope incorporation, thereby revealing the building blocks and enzymatic steps involved in its formation. researchgate.net
The biosynthesis of butenolides, the class of compounds to which this compound belongs, has been investigated using these techniques in other organisms. nih.govresearchgate.net Although the specific biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to derive from terpenoid precursors.
To investigate this, deuterated analogs of potential precursors, such as mevalonic acid or geranyl pyrophosphate, could be synthesized and administered. nih.gov Mass spectrometry would then be used to analyze the resulting this compound. An increase in the molecular weight of this compound corresponding to the number of deuterium atoms incorporated would confirm the precursor's role in the pathway. For example, if a precursor labeled with four deuterium atoms is incorporated without loss, the resulting this compound molecule will have a mass increase of 4 Da. High-resolution mass spectrometry can precisely measure these mass shifts, providing strong evidence for the proposed biosynthetic route.
Table 2: Hypothetical Isotopic Labeling Experiments for Tracing this compound Biosynthesis
| Labeled Precursor | Formula of Label | Expected Mass Shift in this compound (Da) | Biosynthetic Information Gained |
| [¹³C₂]-Acetate | ¹³CH₃¹³COONa | +n (where n is the number of acetate units incorporated) | Elucidates the role of the polyketide or terpenoid pathway from the fundamental C2 building block. |
| [²H₈]-Mevalonic acid lactone | C₆D₈O₃ | +n (dependent on the number of deuterium atoms retained) | Confirms the involvement of the mevalonate (B85504) pathway, a key route to terpenoids. |
| [¹³C₅]-1-Deoxy-D-xylulose | ¹³C₅H₁₀O₄ | +n (dependent on the number of ¹³C atoms retained) | Investigates the potential involvement of the non-mevalonate (MEP/DOXP) pathway for terpenoid precursors. |
| [methyl-¹³C]-L-Methionine | C₄¹³CH₁₁NO₂S | +1 (if methylation occurs) | Determines if S-adenosyl methionine (SAM) is the source of the methyl group on the butenolide ring. |
Pre Clinical Research Perspectives and Future Directions for Palasonin Based Agents
In Silico Modeling and Molecular Docking Studies for Target Engagement
In silico approaches, including molecular docking, have been instrumental in elucidating the potential molecular targets of palasonin and predicting its binding affinities. These computational techniques simulate the interaction between a ligand (this compound) and a target protein at the molecular level, offering insights into the compound's mechanism of action before extensive laboratory testing.
Research has shown that this compound exhibits promising binding interactions with key parasitic enzymes. Molecular docking studies have identified glutamate dehydrogenase (GDH) and the tubulin protein as potential targets for this compound's anthelmintic activity. The binding of this compound to these targets is predicted to disrupt crucial metabolic and structural processes within the parasite. Specifically, this compound has been shown to bind at the intradimer N site of microtubulin, involving the H1–H2 zone, which can interfere with microtubule polymerization. This disruption is a critical mechanism for the efficacy of many anthelmintic drugs. The ability to model these interactions computationally accelerates the drug discovery process by prioritizing compounds and their potential targets for further experimental validation.
These computational models are foundational for understanding structure-activity relationships, which can guide the design of more potent and selective analogues of this compound.
In Vitro Efficacy Assessments in Parasite and Insect Models
In vitro studies provide the first experimental evidence of a compound's biological activity in a controlled laboratory setting. This compound has demonstrated significant efficacy in various in vitro models against both parasites and insects.
Parasite Models: Early research highlighted the anthelmintic properties of this compound. Studies have demonstrated its activity against parasites such as Ascaris and Toxoplasma nih.gov. The primary mechanism of action observed in these studies is the inhibition of parasite motility and survival. For instance, the crude powder of Butea monosperma seeds, which contains this compound, has shown significant in vitro anthelmintic activity against gastrointestinal trichostrongylid nematodes in sheep. This efficacy is often measured by observing the paralysis and eventual death of the worms when exposed to various concentrations of the compound.
Insect Models: this compound has also been identified as a potent insecticidal agent. A key target pest studied is the diamondback moth, Plutella xylostella, a significant agricultural pest known for its resistance to conventional insecticides nih.gov. In vitro assays have established both the ingestion and contact toxicity of (S)-(−)-palasonin against P. xylostella larvae nih.gov. These studies are crucial for determining the compound's potential as a botanical insecticide. The data from these assessments help in establishing dose-response relationships and understanding the compound's potency.
Below is a table summarizing key in vitro efficacy data for this compound against Plutella xylostella.
| Assay Type | Parameter | Value | Time Point |
| Ingestion Toxicity | LC₅₀ | 10.72 mg/L | 48 h |
| Contact Toxicity | LD₅₀ | 0.22 µ g/larva | 48 h |
Data sourced from studies on (S)-(−)-palasonin and Plutella xylostella nih.gov.
These in vitro results provide a strong basis for proceeding to more complex in vivo animal models to evaluate the efficacy of this compound in a living system.
In Vivo Efficacy Evaluations in Animal Models of Infection
Following promising in vitro results, in vivo studies in animal models are essential to assess a compound's efficacy, pharmacokinetics, and safety within a whole organism.
The anthelmintic properties of this compound have been validated in animal models of helminth infection. Studies using sheep naturally infected with mixed species of gastrointestinal nematodes, including the highly pathogenic Haemonchus contortus, have been conducted. Oral administration of the crude powder of Butea monosperma seeds resulted in a dose- and time-dependent anthelmintic effect.
In one study, the highest dose administered to sheep led to a maximum reduction of 78.4% in fecal eggs per gram (EPG). This demonstrates a significant, though not complete, clearance of the parasitic infection when compared to a standard anthelmintic agent like levamisole, which showed a 99.1% reduction. Further research in goat models infected with Haemonchus has also shown that prototypes containing this compound were effective in clearing the infection and maintaining it at a minimal level for over five months.
| Animal Model | Parasite | Treatment | Key Finding |
| Sheep | Mixed gastrointestinal nematodes | Oral crude powder of B. monosperma seeds | 78.4% maximum reduction in fecal EPG |
| Goats | Haemonchus contortus | Oral prototype solution | Effective clearance and minimal infection for >5 months |
The potent in vitro insecticidal activity of this compound against Plutella xylostella has been further investigated in the context of its practical application in pest management. Research indicates that this compound has an insecticidal effect on field strains of this pest, suggesting its potential for use in agricultural settings nih.gov.
An important aspect of this research is understanding the mechanisms of resistance. Studies have shown that after treatment with (S)-(−)-palasonin, there is a significant increase in Glutathione (B108866) S-transferase (GST) enzyme activity in P. xylostella nih.gov. This suggests that metabolic detoxification via GSTs is a potential mechanism of resistance to this compound in this insect nih.gov. Specifically, in vitro experiments have shown that certain GSTs (GSTd1, GSTd2, GSTs1, and GSTs2) can metabolize (S)-(−)-palasonin nih.gov. This knowledge is critical for developing sustainable pest management strategies that can mitigate the development of resistance. Consequently, this compound is considered a potential agent for managing pesticide resistance in P. xylostella and could be integrated into comprehensive management programs nih.gov.
Q & A
Basic: What are the primary natural sources of Palasonin, and what analytical methods confirm its presence?
Answer: this compound is primarily isolated from two sources: (1) blister beetles (Hycleus lunatus, Mylabris quadripunctata) and (2) seeds of the Himalayan tree Butea frondosa (Fabaceae). Analytical confirmation involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight determination. Beetle-derived this compound exhibits low enantiomeric excess, predominantly (R)-(+)-enantiomer, while plant-derived sources lack this stereochemical complexity. Comparative chromatography (e.g., chiral HPLC) can differentiate these sources .
Basic: How is this compound structurally distinguished from related compounds like cantharidin?
Answer: this compound differs from cantharidin by the absence of a 3-methyl group and its classification as a cyclopeptide (CRC). Structural characterization requires X-ray crystallography for absolute configuration determination and tandem MS for fragmentation patterns. Elemental analysis and infrared (IR) spectroscopy further validate functional groups. For novel compounds, purity must be confirmed via HPLC (>95%) and elemental analysis (±0.4% for C, H, N) .
Advanced: What experimental strategies address contradictions in enantiomeric excess between plant- and beetle-derived this compound?
Answer: Contradictions arise from plant sources lacking stereochemical complexity compared to beetle-derived this compound. To resolve this:
- Chiral resolution : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC).
- Synthetic validation : Compare natural samples with enantioselectively synthesized standards.
- Biosynthetic pathway analysis : Isotope labeling in beetle models to trace stereochemical origins.
Refer to PICOT frameworks (Population: beetle/plant samples; Intervention: chiral analysis; Comparison: synthetic vs. natural; Outcome: enantiomeric ratio) for rigorous experimental design .
Advanced: How can researchers design ecologically relevant experiments to study this compound’s role as a feeding deterrent?
Answer:
- Field assays : Collect beetle secretions or plant extracts and apply them to non-host organisms (e.g., herbivorous insects) to measure feeding inhibition.
- Lab-based dose-response studies : Use dual-choice arenas with control vs. This compound-treated substrates.
- Data normalization : Account for environmental variables (temperature, humidity) and use multivariate statistics (ANOVA with post-hoc tests). Ensure ethical compliance with guidelines for handling toxic compounds .
Advanced: What methodological challenges arise in synthesizing this compound analogs, and how can they be mitigated?
Answer: Challenges include low yields in cyclopeptide synthesis and enantiomeric purity. Strategies:
- Solid-phase peptide synthesis (SPPS) : Enables stepwise CRC assembly with Fmoc/t-Bu protection.
- Catalytic asymmetric synthesis : Use organocatalysts for stereocontrol.
- Quality control : Validate intermediates via LC-MS and circular dichroism (CD). Reference Beilstein Journal protocols for reproducible synthetic workflows .
Advanced: How should researchers interpret conflicting bioactivity data between this compound and cantharidin?
Answer: While both compounds deter feeding, this compound’s lower toxicity requires careful bioassay design:
- Comparative IC50 assays : Use insect cell lines (e.g., Sf9) or in vivo models (e.g., Drosophila).
- Mechanistic studies : Apply transcriptomics to identify differential gene regulation.
- Statistical rigor : Use Bland-Altman plots to assess agreement between datasets. Contradictions may reflect species-specific receptor affinities .
Advanced: What analytical methods are optimal for quantifying this compound in ecological samples?
Answer:
- LC-MS/MS : Offers high sensitivity (detection limit ~0.1 ng/mL) for complex matrices.
- Sample preparation : Solid-phase extraction (SPE) to remove interferents.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (80–120%) .
Advanced: How can researchers ensure reproducibility in this compound stability studies?
Answer:
- Accelerated degradation studies : Expose this compound to heat (40°C), humidity (75% RH), and UV light.
- Stability-indicating assays : Use HPLC-DAD to monitor degradation products.
- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Advanced: What interdisciplinary approaches are needed to study this compound’s pharmacological potential?
Answer: Combine:
- Entomology : Field surveys to map beetle populations.
- Phytochemistry : Metabolomic profiling of Butea frondosa.
- Pharmacology : In vitro cytotoxicity assays (e.g., MTT on mammalian cell lines).
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Advanced: How should researchers address gaps in this compound’s biosynthetic pathway understanding?
Answer:
- Isotope tracing : Feed beetles with ¹³C-labeled precursors and track incorporation via NMR.
- Gene knockout models : CRISPR-Cas9 editing in beetle symbionts to identify key enzymes.
- Collaborative data sharing : Deposit findings in platforms like PubChem or ChEMBL for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
